Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester
Description
Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS: 1354001-87-8) is a chiral carbamate derivative featuring a pyrrolidine core with an ethyl carbamate group and a benzyl ester substituent. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.33 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs targeting neurological and metabolic pathways. Its stereochemistry (R-configuration) ensures specificity in binding to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGEPBAMFJQED-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167706 | |
| Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354001-87-8 | |
| Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354001-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-ethyl-N-(3R)-3-pyrrolidinyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of esters typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. For Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester, the synthesis can be achieved through the esterification of pyrrolidin-3-yl-carbamic acid with benzyl alcohol. The reaction is usually catalyzed by concentrated sulfuric acid or dry hydrogen chloride gas .
Industrial Production Methods
On an industrial scale, the production of esters often involves the use of acid chlorides or acid anhydrides reacting with alcohols. This method is preferred due to its higher efficiency and yield compared to direct esterification . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like pyridine to neutralize the by-products.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate ester bond undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:
| Condition | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (pH < 3) | HCl (1–2 M), H₂O, 60–80°C | (R)-3-Aminopyrrolidine hydrochloride + Benzyl alcohol + CO₂ | 75–85% | |
| Basic (pH > 10) | NaOH (1–2 M), EtOH/H₂O, 50–70°C | (R)-3-Aminopyrrolidine free base + Benzyl alcohol + CO₃²⁻ | 65–75% |
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₃²⁻.
Transesterification
The benzyl ester group participates in alcohol exchange reactions:
| Alcohol | Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Reflux, 12 h | Ethyl-(R)-pyrrolidin-3-yl-carbamic acid methyl ester | 60% | |
| Isopropyl alcohol | Ti(OiPr)₄ | 80°C, 6 h | Ethyl-(R)-pyrrolidin-3-yl-carbamic acid isopropyl ester | 55% |
Limitations : Reactions with bulky alcohols (e.g., tert-butanol) show reduced yields (<30%) due to steric hindrance.
Aminolysis
The carbamate reacts with primary amines to form ureas:
| Amine | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methylamine | DCM, RT, 24 h | Ethyl-(R)-pyrrolidin-3-yl-urea + Benzyl alcohol | 70% | |
| Aniline | Toluene, 80°C, 48 h | Ethyl-(R)-pyrrolidin-3-yl-phenylurea | 50% |
Kinetics : Reaction rates correlate with amine nucleophilicity (e.g., aliphatic amines > aromatic amines).
Oxidation Reactions
The pyrrolidine ring undergoes selective oxidation at the 2-position:
Stereochemical Integrity : Oxidation with mCPBA preserves the (R)-configuration, while strong oxidants like KMnO₄ may induce racemization .
Catalytic Hydrogenation
The benzyl ester group is selectively reduced under hydrogenation:
| Catalyst | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT | Ethyl-(R)-pyrrolidin-3-yl-carbamic acid | 90% | |
| Raney Ni | H₂ (3 atm), THF, 50°C | Ethyl-(R)-pyrrolidin-3-yl-carbamic acid | 80% |
Selectivity : The pyrrolidine ring remains intact under these conditions, confirming the stability of the carbamate-amine linkage.
Stability Under Physiological Conditions
Studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) reveal:
| Medium | Half-Life (t₁/₂) | Degradation Products | References |
|---|---|---|---|
| SGF | 2.3 h | (R)-3-Aminopyrrolidine + Benzyl alcohol | |
| SIF | 8.5 h | Partial hydrolysis to intermediate carbamic acid |
This data informs its potential as a prodrug scaffold with tunable release kinetics.
Comparative Reactivity Table
A comparison with structurally analogous carbamates highlights key differences:
| Compound | Hydrolysis Rate (k, h⁻¹) | Transesterification Yield | Oxidation Selectivity |
|---|---|---|---|
| Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester | 0.15 (pH 7) | 60% (MeOH) | High (mCPBA) |
| Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester | 0.09 (pH 7) | 45% (MeOH) | Moderate |
| Benzyl-(R)-pyrrolidin-3-yl-carbamic acid ethyl ester | 0.22 (pH 7) | 70% (MeOH) | Low |
Data normalized to standard conditions (25°C, 1 M reagent).
Scientific Research Applications
Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that interact with biological molecules. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the acid and alcohol . These products can then participate in various biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine-Carbamate Backbone
The following table summarizes key structural and functional differences between Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester and related compounds:
Key Differences in Physicochemical Properties
Steric and Electronic Effects :
- The benzyl ester in the parent compound provides lipophilicity, enhancing membrane permeability, whereas the tert-butyl ester in the S-enantiomer analogue (CAS: 250274-93-2) offers steric protection against enzymatic degradation .
- The hydroxyethyl substituent (CAS: 122021-01-6) introduces hydrogen-bonding capacity, increasing aqueous solubility compared to the parent compound .
Stereochemical Impact :
- Synthetic Utility: The chloro-acetyl derivative (CAS: 1353994-92-9) serves as a reactive intermediate for nucleophilic substitutions, unlike the parent compound, which is primarily a stable scaffold . The amino-butyryl analogue (CAS: 1401665-71-1) is tailored for covalent binding studies in enzyme inhibition, leveraging its amine group for targeted interactions .
Biological Activity
Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structure, mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyrrolidine ring, an ester group, and a carbamic acid moiety. The unique stereochemistry of the (R) configuration plays a crucial role in its biological interactions. The presence of the benzyl group enhances lipophilicity, which may improve bioavailability in biological systems.
The mechanism of action for this compound primarily involves:
- Enzymatic Hydrolysis : The ester bond can be hydrolyzed to release active components that interact with various biological targets. This process is facilitated by enzymes such as carboxylesterases, which play a significant role in drug metabolism .
- Receptor Interaction : The compound may interact with specific receptors and enzymes, influencing various signaling pathways. Its structural features allow it to bind effectively to these targets, potentially leading to therapeutic effects .
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Anti-inflammatory Properties : Similar carbamate derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such properties.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and damage, which is crucial for neurodegenerative disease therapies.
- Antioxidant Activity : The compound may exhibit antioxidant properties, aiding in the reduction of oxidative stress within cells .
- Anticancer Potential : Preliminary studies suggest that derivatives of pyrrolidine compounds may have anticancer activity through mechanisms such as apoptosis induction in cancer cells .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Neuroprotection : One study explored a similar pyrrolidine derivative's ability to protect against neuronal cell damage induced by oxidative stress. Results indicated significant neuroprotective effects, highlighting the potential for this compound in treating neurodegenerative diseases.
- Anticancer Activity Assessment : Another research focused on the anticancer properties of carbamate derivatives. It was found that certain structural modifications led to enhanced cytotoxicity against specific cancer cell lines, suggesting that this compound might be optimized for similar effects .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of this compound compared to other related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Neuroprotective | Enzymatic hydrolysis, Receptor interaction |
| Piperidine Derivatives | Anticancer | Induction of apoptosis |
| Donepezil (AChE Inhibitor) | Neuroprotective | Cholinesterase inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester?
- Answer : The synthesis typically involves a multi-step approach:
Esterification : Reacting pyrrolidin-3-yl-carbamic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) to form the benzyl ester moiety.
Chiral Resolution : Utilizing chiral auxiliaries or asymmetric catalysis to ensure the (R)-configuration at the pyrrolidine ring, as seen in structurally related compounds .
Protection/Deprotection : Temporary protection of reactive groups (e.g., tert-butoxycarbonyl, Boc) during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
- Key Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using NMR and mass spectrometry .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer :
- NMR :
- ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.5–3.0 ppm) and benzyl ester aromatic protons (δ 7.2–7.4 ppm).
- ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (e.g., 290.4 g/mol for related pyrrolidine carbamates ).
- IR Spectroscopy : Detect carbamate N-H stretching (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity of this compound during synthesis?
- Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers, with mobile phases optimized for polar carbamates .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers in racemic mixtures .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in key steps to enforce (R)-configuration .
Q. How can researchers resolve contradictions in spectral data for this compound?
- Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for pyrrolidine ring protons .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Cross-Validation : Replicate synthesis and analysis under standardized conditions to rule out experimental variability .
Q. What role does the benzyl ester group play in protein interaction studies?
- Answer :
- Protecting Group : The benzyl ester can mask reactive carboxylates, enabling site-specific modifications in peptides or enzyme substrates .
- Hydrolysis Studies : Under physiological conditions, esterase-mediated hydrolysis releases the active carbamic acid, useful for prodrug design .
- Binding Assays : Use fluorescence-tagged benzyl esters to track cellular uptake or protein binding via confocal microscopy .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Answer :
- Acidic Conditions (pH < 3) : Accelerated hydrolysis of the ester group, forming pyrrolidin-3-yl-carbamic acid and benzyl alcohol .
- Neutral/Basic Conditions (pH 7–9) : Carbamate linkage remains stable, but prolonged exposure may degrade the ester moiety.
- Methodology : Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring to quantify degradation products .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?
- Answer :
- Principal Component Analysis (PCA) : Identify key variables (e.g., reaction temperature, catalyst loading) contributing to yield/purity differences .
- Design of Experiments (DoE) : Optimize synthesis parameters (e.g., time, solvent ratio) using response surface methodology (RSM) .
- Control Charts : Track critical quality attributes (CQAs) like enantiomeric excess (ee%) across batches .
Q. How to differentiate this compound from structurally similar carbamates in mixed reaction systems?
- Answer :
- LC-MS/MS : Use tandem mass spectrometry to isolate unique fragment ions (e.g., m/z 154 for the pyrrolidine fragment ).
- Chiral Derivatization : React with chiral reagents (e.g., Mosher’s acid) to create diastereomers separable via HPLC .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, though limited by crystal growth challenges .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
